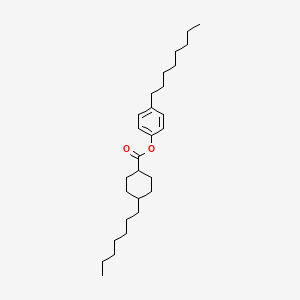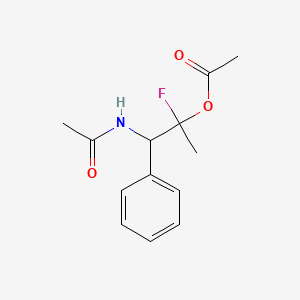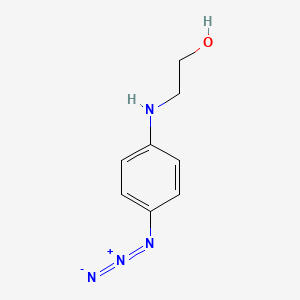
2-(4-Azidoanilino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azidoanilino)ethan-1-ol is an organic compound that features both an azido group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidoanilino)ethan-1-ol typically involves the reaction of 4-azidoaniline with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidoanilino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
2-(4-Azidoanilino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of photo-reactive polymers and materials.
Mechanism of Action
The mechanism of action of 2-(4-Azidoanilino)ethan-1-ol largely depends on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazoles, which are useful in bioconjugation and materials science. The amino alcohol moiety can interact with various biological targets, potentially affecting enzyme activity or protein function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the azido group.
4-Azidoaniline: Contains the azido group but lacks the ethan-1-ol moiety.
Uniqueness
2-(4-Azidoanilino)ethan-1-ol is unique due to the presence of both the azido group and the amino alcohol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
113402-88-3 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(4-azidoanilino)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-12-11-8-3-1-7(2-4-8)10-5-6-13/h1-4,10,13H,5-6H2 |
InChI Key |
LLACFTUHMFSTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


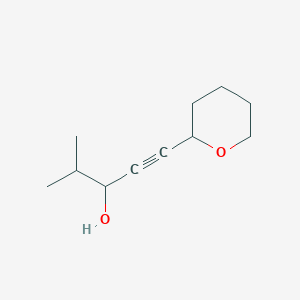
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
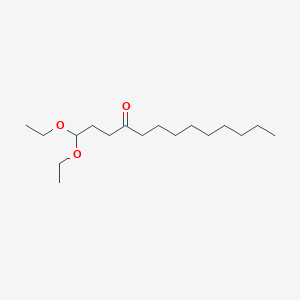
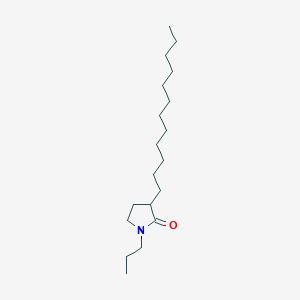
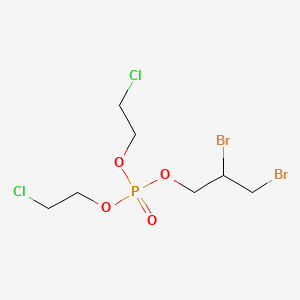

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)

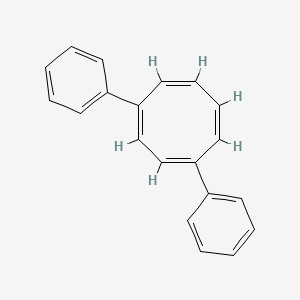
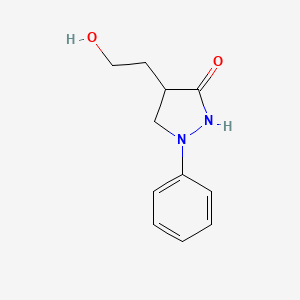
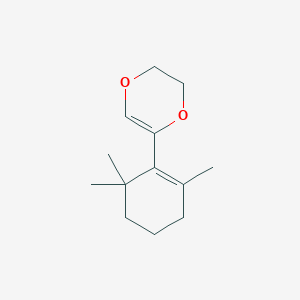
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
